molecular formula C21H21F3N6O2 B2975525 (4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396852-22-4

(4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2975525
CAS No.: 1396852-22-4
M. Wt: 446.434
InChI Key: KAYQJXXSVHPYQC-UHFFFAOYSA-N
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Description

The compound (4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a hybrid molecule combining a piperazine core substituted with a 2,5-dimethylphenyl group and a tetrazole ring functionalized with a 4-(trifluoromethoxy)phenyl moiety. Piperazine derivatives are widely explored in medicinal chemistry for their affinity toward serotonin and dopamine receptors, while tetrazoles serve as bioisosteres for carboxylic acids, enhancing metabolic stability and bioavailability.

Properties

IUPAC Name

[4-(2,5-dimethylphenyl)piperazin-1-yl]-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O2/c1-14-3-4-15(2)18(13-14)28-9-11-29(12-10-28)20(31)19-25-27-30(26-19)16-5-7-17(8-6-16)32-21(22,23)24/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYQJXXSVHPYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of the Piperazine Derivative

      Starting Materials: 2,5-dimethylphenylamine and piperazine.

      Reaction: The 2,5-dimethylphenylamine is reacted with piperazine in the presence of a suitable solvent such as ethanol or methanol under reflux conditions to form the intermediate 4-(2,5-dimethylphenyl)piperazine.

  • Formation of the Tetrazole Derivative

      Starting Materials: 4-(trifluoromethoxy)benzaldehyde and sodium azide.

      Reaction: The 4-(trifluoromethoxy)benzaldehyde is reacted with sodium azide in the presence of a catalyst such as copper sulfate and a solvent like dimethylformamide (DMF) to form the tetrazole ring.

  • Coupling Reaction

      Starting Materials: The intermediate 4-(2,5-dimethylphenyl)piperazine and the tetrazole derivative.

      Reaction: These intermediates are coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a solvent like dichloromethane (DCM) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
  • Reduction

    • Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
  • Substitution

    • The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

    Ligand Development: The compound can be used as a ligand in coordination chemistry due to its multiple functional groups that can coordinate to metal centers.

Biology

    Receptor Binding Studies: It can be used to study binding interactions with various biological receptors, particularly those involved in neurotransmission.

Medicine

    Pharmaceutical Development: The compound has potential as a lead compound in the development of drugs targeting neurological disorders, given its structural similarity to known pharmacologically active molecules.

Industry

    Material Science: It can be explored for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, while the tetrazole ring can enhance binding affinity and selectivity. The trifluoromethoxy group can increase the lipophilicity of the compound, improving its ability to cross biological membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Based Analogs

(a) 4-(4-Methoxyphenyl)piperazin-1-ylmethanone

This compound () substitutes the 2,5-dimethylphenyl group with a 4-methoxyphenyl ring and replaces the tetrazole with a piperidine moiety. The methoxy group is electron-donating, contrasting with the electron-withdrawing trifluoromethoxy group in the target compound. This difference likely alters receptor binding kinetics, as electron-withdrawing groups enhance polar interactions with target proteins.

(b) Sulfonylpiperazine-Tetrazole Derivatives ()

Compounds like 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone share the tetrazole and piperazine motifs but incorporate sulfonyl groups instead of aryl substituents. Sulfonyl groups are stronger electron-withdrawing agents than trifluoromethoxy, which may reduce membrane permeability but improve solubility.

Tetrazole-Containing Isostructural Analogs ()

Compounds 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its fluorophenyl analog (5) exhibit isostructural triclinic crystallinity with two independent molecules in the asymmetric unit. While these lack the piperazine core, their tetrazole-triazole-thiazole hybrid structures highlight the importance of planarity and substituent orientation. The perpendicular fluorophenyl group in these analogs (vs. the planar trifluoromethoxy group in the target) may reduce stacking interactions in crystal lattices or receptor binding pockets.

Comparative Data Table

Feature Target Compound Piperidine-Methanone Analog Sulfonylpiperazine-Tetrazole Tetrazole-Triazole-Thiazole Hybrid
Core Structure Piperazine-tetrazole methanone Piperazine-piperidine methanone Sulfonylpiperazine-tetrazole thioether Tetrazole-triazole-thiazole
Key Substituents 2,5-Dimethylphenyl; 4-(trifluoromethoxy)phenyl 4-Methoxyphenyl; piperidine Phenylsulfonyl; substituted phenyltetrazole 4-Chloro/fluorophenyl; triazole-methyl
Electronic Effects Trifluoromethoxy (electron-withdrawing) Methoxy (electron-donating) Sulfonyl (strong electron-withdrawing) Fluorophenyl (moderate electron-withdrawing)
Structural Planarity Predominantly planar except for trifluoromethoxy group Likely planar Variable due to thioether flexibility Partially planar with perpendicular fluorophenyl
Synthetic Yield Not reported Not reported High yield via ethanol-triethylamine reaction High crystallinity from DMF

Key Research Findings

Substituent Impact : The trifluoromethoxy group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.1) or sulfonyl groups (logP ~1.8), favoring blood-brain barrier penetration.

Crystallinity : Isostructural analogs () demonstrate that perpendicular aryl groups reduce crystal packing efficiency, whereas planar groups (as in the target) may improve formulation stability.

Receptor Binding : Piperazine-tetrazole hybrids are hypothesized to target 5-HT1A receptors, with trifluoromethoxy groups enhancing affinity over methoxy or sulfonyl variants due to stronger dipole interactions.

Biological Activity

The compound (4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone , hereafter referred to as Compound X , represents a novel class of piperazine derivatives with potential therapeutic applications. This article reviews the biological activities associated with Compound X, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

Compound X can be structurally represented as follows:

  • SMILES : Cc1ccc(C)c(c1)N1CCN(CC1)C(=O)CCc1nc(no1)-c1ccc(cc1)C(F)(F)F

This structure highlights the presence of a piperazine ring, a tetrazole moiety, and a trifluoromethoxy phenyl group, which are critical for its biological activity.

Compound X has been investigated for its interaction with various biological targets, primarily focusing on:

  • Dopamine Receptors : It exhibits affinity for dopamine receptors, which play a crucial role in neuropsychiatric disorders. The binding affinity and selectivity profile indicate potential use in treating conditions like schizophrenia or depression .
  • Serotonin Receptors : The compound also shows activity at serotonin receptors, particularly 5-HT_1A and 5-HT_2A, suggesting its role as an anxiolytic or antidepressant agent .

2. Anticancer Activity

Recent studies have explored the anticancer properties of Compound X. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:

  • IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 50 µM across different cell lines, indicating moderate potency .
  • Mechanisms : The observed anticancer effects are attributed to apoptosis induction and cell cycle arrest, particularly in the G1 phase .

Case Study 1: Neuropharmacological Effects

A study involving mouse models assessed the neuropharmacological effects of Compound X. Results indicated that at doses of 10 mg/kg, the compound significantly reduced anxiety-like behaviors in elevated plus-maze tests, supporting its potential as an anxiolytic agent .

Case Study 2: Antitumor Efficacy

In another study, Compound X was tested against human colorectal cancer (HT-29) cells. The findings revealed that treatment with Compound X led to a reduction in cell viability by approximately 60% at 20 µM after 48 hours. Mechanistic studies suggested that this effect was mediated through mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

Table 1: Biological Activity Summary of Compound X

Activity TypeTargetIC50 (µM)Mechanism of Action
Dopamine ReceptorD2 Receptor15Antagonism
Serotonin Receptor5-HT1A12Partial Agonism
Cancer Cell LineHT-2920Apoptosis Induction
Cancer Cell LineMCF-725Cell Cycle Arrest

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